5-Chloro-1-phenyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-chloro-1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8(11)6-12-13(9)7-4-2-1-3-5-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCGLAOXNLMURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1H-pyrazol-4-amine typically involves the reaction of 5-chloro-1-phenylpyrazole with ammonia or an amine. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Key Conditions:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Electrochemical reduction (HCl, H₂O) | Hydroxylamine intermediate | N/A |
| 2 | In situ chlorination | 5-Chloro-1-phenyl-1H-pyrazol-4-amine | Low |
Substitution Reactions
The chlorine atom at position 5 participates in nucleophilic substitution. For example:
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Amination : Reaction with sodium azide (NaN₃) in DMF at 80°C replaces Cl with an amine group .
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Thiolation : Treatment with potassium thiocyanate (KSCN) under reflux yields thioether derivatives .
Representative Examples:
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Amination | NaN₃, DMF | 80°C, 12 h | 5-Amino-1-phenyl-1H-pyrazol-4-amine |
| Thiolation | KSCN, EtOH | Reflux, 6 h | 5-Thiocyano-1-phenyl-1H-pyrazol-4-amine |
Oxidation and Reduction
-
Oxidation : The amine group at position 4 can be oxidized to a nitroso derivative using H₂O₂ in acetic acid .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring or dechlorinates the compound under high pressure .
Oxidation Pathway:
Cyclization and Coupling Reactions
The amine group facilitates cyclization with carbonyl compounds:
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Schiff Base Formation : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) to form imine-linked bicyclic structures .
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Urea Derivatives : Treatment with phosgene (COCl₂) generates urea-based heterocycles .
Example Reaction:
Halogen Exchange Reactions
The chlorine atom undergoes exchange with other halogens under specific conditions:
Crystal Packing and Steric Effects
X-ray crystallography reveals steric repulsion between the pyrazole ring and substituents, influencing reactivity:
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Intramolecular C⋯H contacts (2.80–2.81 Å) distort bond angles (e.g., C1–C10 bond elongation to 1.486 Å) .
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Non-planar geometry reduces conjugation, making the chlorine atom more reactive toward substitution .
Comparative Reactivity with Analogues
| Compound | Substituent | Reactivity Notes |
|---|---|---|
| This compound | Cl at C5, NH₂ at C4 | High electrophilicity at C5 due to Cl withdrawal |
| 5-Methyl-1-phenyl-1H-pyrazol-4-amine | CH₃ at C5 | Lower reactivity in substitution (no electron-withdrawing group) |
| 1-Phenyl-1H-pyrazol-4-amine | H at C5 | Base compound; reactivity dominated by amine group |
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of 5-chloro-1-phenyl-1H-pyrazol-4-amine exhibit anticonvulsant properties. For example, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides have shown promise in treating seizures, indicating that modifications of this core structure can lead to effective anticonvulsant agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have highlighted that pyrazole derivatives can inhibit cancer cell proliferation. A specific derivative synthesized from this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for further development .
Agricultural Applications
Pesticide Development
this compound is utilized in the synthesis of novel pesticide compounds. Its derivatives have been shown to possess insecticidal and fungicidal activities. For instance, the synthesis of thioether derivatives from this compound has been optimized to enhance their efficacy as pesticides . The process involves halogenation and reduction steps that yield high selectivity for the desired products, making it a valuable precursor in agricultural chemistry.
Synthetic Chemistry Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block. It has been employed in various reactions to create more complex structures, including pyrazolo[1,5-a]quinazolines through Rh(III)-catalyzed annulation reactions . This highlights its role in expanding the chemical space available for drug discovery and development.
Photochromic Compounds
The compound has also been explored for its potential in developing photochromic materials. A specific derivative demonstrated interesting photochromic behavior, indicating applications in smart materials and sensors . The ability to alter properties upon exposure to light can be harnessed in various technological applications.
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant activity of several derivatives based on this compound:
This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications.
Case Study: Pesticide Efficacy
Research on the efficacy of pesticide formulations derived from this compound showed promising results:
These results highlight the potential of this compound in developing effective agricultural chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Substituent Effects on Physicochemical Properties
Chlorine vs.
Methyl vs. Phenyl at Position 1 : Replacing phenyl (target) with methyl (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine) reduces steric hindrance and molecular weight, which may enhance bioavailability .
Electron-Withdrawing vs. Donating Groups : The target’s chlorine (electron-withdrawing) contrasts with 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine’s methoxy groups (electron-donating), altering electronic density and reactivity .
Crystallographic and Hydrogen-Bonding Differences
- The target compound’s hydrogen-bonded C(5) chains along [010] are absent in analogues like 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, where methyl substitution disrupts symmetry .
- Bulkier substituents (e.g., 3,4-dimethoxyphenyl) likely lead to distinct packing motifs, though crystallographic data for most analogues are unavailable in the evidence.
Biological Activity
5-Chloro-1-phenyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a chlorine atom at the 5-position and a phenyl group at the 1-position. This structural configuration enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antimicrobial agents.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8.0 | Effective |
| Escherichia coli | 16.0 | Moderate |
| Candida albicans | 32.0 | Moderate |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process.
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.05 | >200 |
| Standard (Celecoxib) | 0.02 | - |
The selectivity index indicates that this compound is a promising candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs.
Anticancer Activity
The compound has shown potential in inducing apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS). Molecular docking studies suggest that it interacts effectively with specific targets in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment for resistant strains.
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Abdellatif et al. explored the anti-inflammatory mechanism of pyrazole derivatives, including this compound. The compound was shown to inhibit COX enzymes effectively, leading to reduced inflammation in carrageenan-induced edema models in rats.
Synthesis Methods
Several synthesis methods have been reported for producing this compound, including:
- Condensation Reactions : Reaction of phenylhydrazine with chloroacetone followed by cyclization.
- Nucleophilic Substitution : Chlorination of 1H-pyrazole derivatives followed by substitution with phenyl groups.
These methods underscore the compound's accessibility for further research and industrial applications.
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1-phenyl-1H-pyrazol-4-amine?
The compound is typically synthesized via multi-step pathways involving cyclization, halogenation, and functional group transformations. For example:
- Cyclization : Ethyl acetoacetate reacts with phenylhydrazine to form the pyrazole core.
- Chlorination : The 5-position is chlorinated using POCl₃ or other chlorinating agents.
- Acylation/Oxidation : Intermediate carbonyl groups are introduced via Vilsmeier–Haack formylation or oxidation . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are critical for downstream derivatization .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- X-ray crystallography provides definitive structural confirmation, as demonstrated in studies resolving bond angles and torsion angles .
- NMR spectroscopy (¹H and ¹³C) identifies substituent patterns, particularly distinguishing aromatic protons and amine groups.
- IR spectroscopy confirms the presence of NH₂ (stretching ~3400 cm⁻¹) and C-Cl (~700 cm⁻¹) .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays against pathogens (e.g., Mycobacterium tuberculosis H37Rv) are conducted using microplate Alamar Blue assays.
- Antimicrobial testing follows CLSI guidelines, with MIC (Minimum Inhibitory Concentration) values reported .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, lab coat, goggles) due to potential irritancy.
- Work in a fume hood to avoid inhalation of fine powders.
- Refer to SDS data for spill management and first-aid measures .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Catalyst screening : Transition-metal catalysts (e.g., CuI) improve cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Temperature control : Lower temperatures reduce side reactions during chlorination .
Q. What strategies resolve contradictions in structural data between XRD and computational models?
- Multi-technique validation : Cross-validate XRD data with DFT calculations (e.g., B3LYP/6-31G* basis sets) to assess bond length deviations.
- Dynamic NMR : Probe conformational flexibility in solution that may differ from solid-state structures .
Q. How can structure-activity relationships (SAR) guide drug design?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance antimicrobial potency.
- Bioisosteric replacement : Replace the phenyl ring with heteroaromatic systems (e.g., pyridyl) to improve solubility .
Q. What crystallographic software is suitable for refining its structure?
- SHELXL : Ideal for small-molecule refinement, especially for high-resolution data.
- SHELXE : Useful for experimental phasing in macromolecular complexes.
- Validate hydrogen bonding networks using Olex2 or Mercury .
Q. How do solvent effects influence tautomeric equilibria in solution?
Q. What are the challenges in derivatizing the 4-amine group?
- Protection-deprotection : Use Boc or Fmoc groups to prevent side reactions during acylation.
- Selective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromoacetate) to avoid N1/N4 ambiguity .
Methodological Tables
Table 1: Key Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Bond length (C-Cl) | 1.735 Å |
| Torsion angle (N4-C5) | 179.2° |
Table 2: Antimicrobial Activity of Derivatives
| Derivative | MIC (µg/mL) vs. S. aureus |
|---|---|
| 4-NO₂-phenyl | 8.0 |
| 4-OCH₃-phenyl | 32.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
